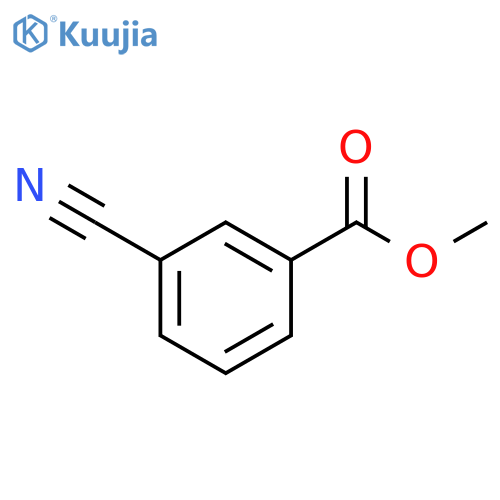Cas no 13531-48-1 (3-Cyanobenzoic Acid Methyl Ester)

13531-48-1 structure
商品名:3-Cyanobenzoic Acid Methyl Ester
3-Cyanobenzoic Acid Methyl Ester 化学的及び物理的性質
名前と識別子
-
- Methyl 3-cyanobenzoate
- 3-cyano-benzoicacimethylester
- Benzoic acid, 3-cyano-, methyl ester
- 3-CYANOBENZOIC ACID METHYL ESTER
- RARECHEM AL BF 0051
- 3-Cyanobenzok Acid Methyl Ester
- Mehyl3-Cyanobenzaldehyde
- Methyl m-cyanobenzoate
- Benzoicacid, m-cyano-, methyl ester (7CI,8CI)
- 3-(Methoxycarbonyl)benzonitrile
- 3-CN-C6H4-COOCH3
- Methyl 3-cyanobenzoate, 95+%
- methyl-3-cyanobenzoate
- METHYL3-CYANOBENZOATE
- PubChem21088
- KSC180C9J
- Jsp002142
- 3-cyano-benzoic acid methyl ester
- XPBHWSMZTSSEJE-UHFFFAOYSA-N
- BCP26761
- SCHEMBL60040
- 13531-48-1
- AM20020421
- InChI=1/C9H7NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,1H
- CS-W022828
- Z24765807
- EN300-84964
- J-522169
- MFCD00220156
- CHEBI:194897
- AS-14804
- FT-0636911
- AKOS005146331
- J-006681
- AC-7330
- DTXSID4065521
- A15205
- ALBB-027292
- DB-026650
- Methyl 3-Cyanobenzoate; Methyl m-Cyanobenzoate; m-Cyanobenzoic Acid Methyl Ester; 3-(Methoxycarbonyl)benzonitrile;
- DTXCID5034307
- 3-Cyanobenzoic Acid Methyl Ester
-
- MDL: MFCD00220156
- インチ: 1S/C9H7NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,1H3
- InChIKey: XPBHWSMZTSSEJE-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C(C1=C([H])C([H])=C([H])C(C#N)=C1[H])=O
計算された属性
- せいみつぶんしりょう: 161.04800
- どういたいしつりょう: 161.048
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 50.1
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 色と性状: はくしょくけっしょう
- 密度みつど: 1.18
- ゆうかいてん: 59-61 ºC
- ふってん: 267.2℃ at 760 mmHg
- フラッシュポイント: 120℃
- 屈折率: 1.535
- PSA: 50.09000
- LogP: 1.34488
3-Cyanobenzoic Acid Methyl Ester セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険カテゴリコード: R20/21/22
- セキュリティの説明: S22-S26-S36/37/39
-
危険物標識:

- ちょぞうじょうけん:Store at room temperature
- リスク用語:R20/21/22
- セキュリティ用語:S22;S26;S36/37/39
3-Cyanobenzoic Acid Methyl Ester 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
3-Cyanobenzoic Acid Methyl Ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C962315-1g |
3-Cyanobenzoic Acid Methyl Ester |
13531-48-1 | 1g |
$ 167.00 | 2023-09-08 | ||
| Enamine | EN300-84964-0.1g |
methyl 3-cyanobenzoate |
13531-48-1 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-84964-100g |
methyl 3-cyanobenzoate |
13531-48-1 | 95% | 100g |
$163.0 | 2023-09-02 | |
| Enamine | EN300-84964-50g |
methyl 3-cyanobenzoate |
13531-48-1 | 95% | 50g |
$89.0 | 2023-09-02 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-256492-1g |
3-Cyanobenzoic acid methyl ester, |
13531-48-1 | ≥99% | 1g |
¥572.00 | 2023-09-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 075014-25g |
3-Cyanobenzoic Acid Methyl Ester |
13531-48-1 | 95+% | 25g |
942.0CNY | 2021-07-10 | |
| Fluorochem | 078586-1g |
Methyl 3-cyanobenzoate |
13531-48-1 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 078586-10g |
Methyl 3-cyanobenzoate |
13531-48-1 | 98% | 10g |
£20.00 | 2022-03-01 | |
| eNovation Chemicals LLC | D508070-1g |
Methyl 3-Cyanobenzoate |
13531-48-1 | 97% | 1g |
$200 | 2023-09-03 | |
| Chemenu | CM160526-100g |
Methyl 3-cyanobenzoate |
13531-48-1 | 95+% | 100g |
$140 | 2021-06-16 |
3-Cyanobenzoic Acid Methyl Ester サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:13531-48-1)3-氰基苯甲酸甲酯
注文番号:LE26053365
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:54
価格 ($):discuss personally
3-Cyanobenzoic Acid Methyl Ester 関連文献
-
Yingying Shao,Minting Tu,Sen Yang,Yingying Wang,Binlong Sun,Jianjun Shi,Chengxia Tan,Xuedong Wang RSC Adv. 2022 12 23544
-
George A. Kraus,Gerald R. Pollock III,Christie L. Beck,Kyle Palmer,Arthur H. Winter RSC Adv. 2013 3 12721
13531-48-1 (3-Cyanobenzoic Acid Methyl Ester) 関連製品
- 1129-35-7(Methyl 4-cyanobenzoate)
- 18693-97-5(Benzyl 4-cyanobenzoate)
- 35066-32-1(Methyl 3-cyano-4-methylbenzoate)
- 7153-22-2(Ethyl 4-cyanobenzoate)
- 103261-67-2(Methyl 4-cyano-2-methylbenzoate)
- 23340-69-4(Dimethyl 5-Cyanoisophthalate)
- 25978-68-1(Methyl 4-cyano-3-methylbenzoate)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
推奨される供給者
atkchemica
(CAS:13531-48-1)3-Cyanobenzoic Acid Methyl Ester

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:13531-48-1)3-Cyanobenzoic Acid Methyl Ester

清らかである:99%/99%
はかる:500g/100g
価格 ($):153.0/370.0




